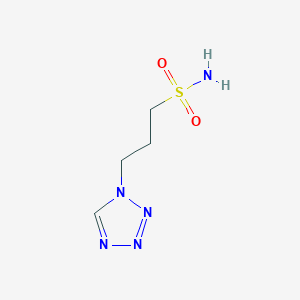![molecular formula C22H21N5O3 B2890839 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-39-7](/img/structure/B2890839.png)
4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have been assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of these derivatives involves the fusion of a pyrazole and a pyridine ring . For example, a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol was heated under reflux for 6 hours .Molecular Structure Analysis
The molecular structure of these compounds presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a carbonyl group with a more electrophilic group .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. The structure-activity relationship (SAR) studies have been conducted to discuss the relationship between the compound structures and their cytotoxicity, indicating potential applications in cancer treatment (Rahmouni et al., 2016).
Anti-Inflammatory Applications
Some derivatives have shown COX-2 selective inhibition, which is significant for their anti-inflammatory potential. This suggests that these compounds could serve as a basis for developing new anti-inflammatory drugs, which are particularly useful for treating conditions like arthritis (Raffa et al., 2009).
Antimicrobial and Antiviral Activities
These compounds have also been explored for their antimicrobial potential against various bacteria and fungi, offering a new avenue for the development of antimicrobial agents. Additionally, some derivatives have shown remarkable activity against avian influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020).
Enzymatic Activity Enhancement
Pyrazolopyrimidinyl derivatives have been reported to enhance the reactivity of enzymes such as cellobiase, suggesting their potential application in biochemical research and enzyme technology (Abd & Awas, 2008).
Wirkmechanismus
Target of Action
The compound, 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as a privileged scaffold for the development of kinase inhibitors . These compounds are known to mimic the adenine ring of ATP, allowing them to bind to kinase active sites .
Mode of Action
The compound interacts with its targets, primarily kinases, by mimicking the hinge region binding interactions in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound’s interaction with kinases can affect various biochemical pathways. Kinases play a crucial role in signal transduction and regulation of cellular activities, including cell cycle progression, differentiation, and apoptosis . Therefore, the inhibition of kinases can lead to the modulation of these pathways, potentially leading to anticancer effects .
Result of Action
The molecular and cellular effects of the compound’s action would primarily be the result of kinase inhibition. This could lead to the disruption of signal transduction and the regulation of cellular activities, potentially resulting in anticancer effects . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has been found to interact with various enzymes and proteins. It is known to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . The nature of these interactions involves the compound fitting into the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
In terms of cellular effects, this compound has been observed to significantly inhibit the growth of various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it fits into the active site of CDK2 through essential hydrogen bonding with Leu83, thereby inhibiting the enzyme’s activity .
Eigenschaften
IUPAC Name |
4-butoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-3-13-30-18-11-9-16(10-12-18)21(28)25-26-15-23-20-19(22(26)29)14-24-27(20)17-7-5-4-6-8-17/h4-12,14-15H,2-3,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINEGFECSMGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
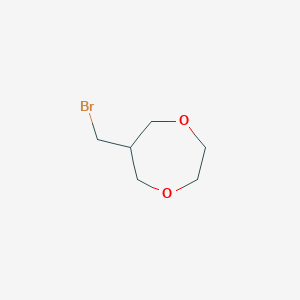
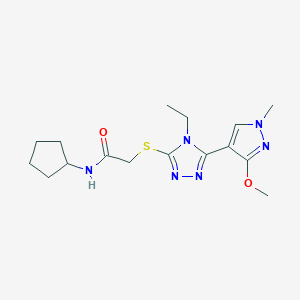

![1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2890761.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2890766.png)
![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)
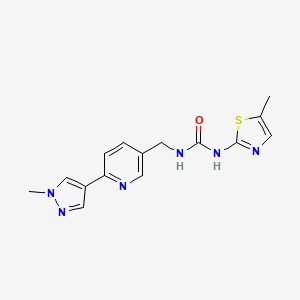
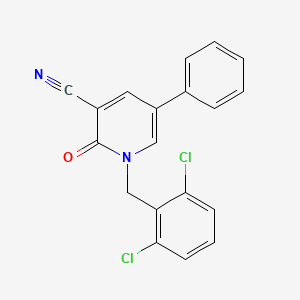
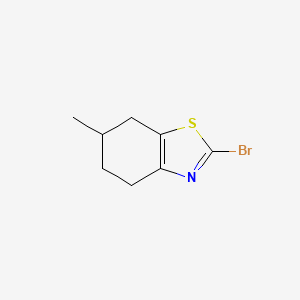
![1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)
![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)
